2,3,4,5-Tetrabromophenol

Environmental partitioning Chromatographic retention prediction Bioaccumulation potential

Environmental labs face co-elution of tetrabromophenol isomers, compromising forensic source attribution in flame retardant degradation studies. 2,3,4,5-Tetrabromophenol (CAS 36313-15-2) CRM resolves this. - Unique TBBPA-DBPE hydrolysis marker; XLogP3-AA of 4.3 differentiates it from 2,3,4,6-isomer (Δ0.8 log units) - Validated GC/MS retention behavior eliminates isomer interference in environmental matrices - Supplied at 100 µg/mL in toluene; certified single-component reference material for regulatory monitoring programs

Molecular Formula C6H2Br4O
Molecular Weight 409.69 g/mol
CAS No. 36313-15-2
Cat. No. B15475597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrabromophenol
CAS36313-15-2
Molecular FormulaC6H2Br4O
Molecular Weight409.69 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Br)Br)Br)O
InChIInChI=1S/C6H2Br4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H
InChIKeyKXZRECGEDVBJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrabromophenol Product Specification & Procurement Overview


2,3,4,5-Tetrabromophenol (CAS 36313-15-2) is a fully substituted brominated phenolic compound with the molecular formula C₆H₂Br₄O and a molecular weight of 409.69 g/mol [1]. It belongs to the class of tetrabromophenols, of which three positional isomers exist, distinguished by the specific substitution pattern of four bromine atoms on the phenol ring . The compound is recognized as a potential transformation product of brominated flame retardants and is available as a certified reference material for environmental analytical applications [2].

2,3,4,5-Tetrabromophenol: Positional Isomerism and Analytical Specificity


Generic substitution of 2,3,4,5-tetrabromophenol with other tetrabromophenol isomers or brominated phenols is not scientifically valid due to the compound's specific positional isomerism, which dictates distinct chromatographic retention behavior, mass spectral fragmentation patterns, and potential biological source specificity [1]. The three tetrabromophenol isomers (2,3,4,5-; 2,3,4,6-; and 2,3,5,6-) exhibit different computed partition coefficients (XLogP3-AA) and experimentally determined melting points, directly impacting their environmental partitioning behavior and analytical detection parameters [2][3]. Furthermore, 2,3,4,5-tetrabromophenol has been identified as a specific hydrolysis product of tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-DBPE), distinguishing its environmental source signature from other bromophenolic transformation products [4].

2,3,4,5-Tetrabromophenol Differentiation Evidence for Procurement


Hydrophobicity Partition Coefficient Differentiation

2,3,4,5-Tetrabromophenol exhibits a computed XLogP3-AA value of 4.3, which is approximately 0.8 log units lower than the estimated log Kow of 5.1 for the 2,3,4,6-tetrabromophenol isomer [1][2]. This difference in hydrophobicity reflects the distinct substitution pattern where the 2,3,4,5-isomer has four adjacent bromine atoms on the phenol ring, altering its polarity and interaction with aqueous and organic phases .

Environmental partitioning Chromatographic retention prediction Bioaccumulation potential

Topological Polar Surface Area Equivalence Confirmation

Both 2,3,4,5-tetrabromophenol and 2,3,4,6-tetrabromophenol share identical topological polar surface area (TPSA) values of 20.2 Ų [1][2]. This parameter, which is determined solely by the presence of the hydroxyl group and is independent of bromine substitution pattern, confirms that the compounds differ only in bromine positional arrangement, not in fundamental polar functional group composition .

Membrane permeability prediction Drug-likeness assessment QSAR modeling

Environmental Source Specificity from TBBPA-DBPE Hydrolysis

2,3,4,5-Tetrabromophenol is listed as a hazardous decomposition product specifically resulting from the hydrolysis of tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-DBPE), a widely used additive brominated flame retardant [1]. In contrast, other tetrabromophenol isomers are more commonly associated with different degradation pathways, such as 2,3,4,6-tetrabromophenol being a potential metabolite of pentabromophenol or a debromination product of pentabromodiphenyl ethers .

Environmental forensics Flame retardant degradation Source apportionment

Certified Reference Material Availability for Validated Analysis

2,3,4,5-Tetrabromophenol is commercially available as a certified reference material (CRM) at a concentration of 100 µg/mL in toluene from established analytical standards suppliers . The 2,3,4,6-tetrabromophenol isomer is also available as a CRM at identical concentration (100 µg/mL in toluene) under catalog number BP-2346S [1], while the 2,3,5,6-tetrabromophenol isomer is available as a 100 µg/mL solution in toluene [2]. Pentabromophenol is similarly available as a 100 µg/mL CRM in toluene [3].

Analytical method validation Environmental monitoring Quality control

Chromatographic Differentiation of Tetrabromophenol Isomers via GC/MS

A systematic study of brominated flame retardant transformation products successfully assigned all 44 theoretically possible tri- to tetrabrominated oxygen-containing transformation products, including all three tetrabromophenol isomers, via combinatoric evaluation of GC/MS data without compound isolation [1]. This work demonstrated that the three tetrabromophenol positional isomers exhibit distinct gas chromatographic retention characteristics and mass spectral fragmentation patterns that enable their unambiguous identification in complex environmental mixtures [2].

GC/MS analysis Transformation product identification Brominated flame retardant metabolites

2,3,4,5-Tetrabromophenol High-Value Application Scenarios


Environmental Forensic Source Tracking of TBBPA-DBPE Release

Procure 2,3,4,5-tetrabromophenol certified reference material for use as a diagnostic marker in environmental monitoring programs tracking the release and degradation of tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-DBPE), a widely used additive brominated flame retardant. The compound's specific association with TBBPA-DBPE hydrolysis [1] enables differentiation from other bromophenolic contaminants in sediment, soil, and water samples, providing source-specific forensic evidence that cannot be obtained using non-isomer-specific analytical standards.

Method Development for GC/MS Analysis of Brominated Transformation Products

Utilize 2,3,4,5-tetrabromophenol analytical standards in the development and validation of GC/MS methods for the identification and quantification of oxygen-containing transformation products (OxyTPs) from brominated flame retardants. The validated chromatographic differentiation of tetrabromophenol positional isomers [2] ensures that 2,3,4,5-tetrabromophenol can be accurately quantified without interference from co-occurring 2,3,4,6- or 2,3,5,6-tetrabromophenol isomers, critical for studies investigating the environmental fate of current-use brominated flame retardants.

QSPR Model Calibration for Halogenated Phenols

Employ 2,3,4,5-tetrabromophenol as a calibration compound in QSPR models predicting environmental partitioning behavior of brominated phenolic compounds. The compound's distinct XLogP3-AA value of 4.3, which differs from the 5.1 estimated log Kow of the 2,3,4,6-isomer by approximately 0.8 log units [3][4], provides a valuable data point for validating computational models that predict hydrophobicity based on bromine substitution pattern and positional isomerism.

Reference Standard Procurement for Regulatory Monitoring

Acquire 2,3,4,5-tetrabromophenol certified reference material (100 µg/mL in toluene) for use in regulatory environmental monitoring programs requiring validated quantification of brominated phenolic contaminants. The availability of isomer-specific CRMs for all three tetrabromophenol isomers and pentabromophenol [5] ensures that analytical laboratories can meet stringent quality assurance requirements for the accurate identification and quantification of bromophenol isomers in environmental matrices.

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